molecular formula C23H20N2O3S B2912949 N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide CAS No. 1384790-76-4

N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide

Cat. No.: B2912949
CAS No.: 1384790-76-4
M. Wt: 404.48
InChI Key: CKFKMBQUZDUJOO-UHFFFAOYSA-N
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Description

N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide is a useful research compound. Its molecular formula is C23H20N2O3S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Antitumor Agents N-{[4-(4-methylphenyl)-2-oxo-1,2-dihydroquinolin-3-yl]methyl}benzenesulfonamide derivatives have been explored for their antitumor properties. A study by Alqasoumi et al. (2010) synthesized novel derivatives and evaluated them for in vitro antitumor activity. Some compounds were found to be more potent and efficacious than the reference drug Doxorubicin, suggesting potential as new antitumor agents (Alqasoumi et al., 2010).

Human Beta3 Adrenergic Receptor Agonists The derivatives containing a benzenesulfonamide moiety were examined as human beta3 adrenergic receptor agonists in a study by Parmee et al. (2000). The study found that specific derivatives, such as the biphenyl derivative, acted as potent full agonists of the beta3 adrenergic receptor (Parmee et al., 2000).

Catalysts in Transfer Hydrogenation Dayan et al. (2013) synthesized half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings, derived from N-(Quinoline-8-yl-aryl)benzenesulfonamides. These complexes showed good activity as catalysts in the transfer hydrogenation of acetophenone derivatives, demonstrating their utility in chemical synthesis (Dayan et al., 2013).

Inhibitors of Human Carbonic Anhydrases Bruno et al. (2017) designed a series of benzenesulfonamides to act as inhibitors of human carbonic anhydrases (hCAs). These inhibitors showed remarkable inhibition and selectivity, particularly for the brain-expressed hCA VII, indicating their potential in targeting specific isoforms of hCAs for therapeutic purposes (Bruno et al., 2017).

P2X7 Nucleotide Receptor Antagonists Humphreys et al. (1998) discovered that isoquinolines act as potent inhibitors of the P2X7 nucleotide receptor in human embryonic kidney cells. This finding is significant for understanding the pharmacological sensitivity and structural domains important in channel activation, relevant to various cellular processes (Humphreys et al., 1998).

5-HT6 Receptor Antagonists with Cognitive Enhancing Properties Hirst et al. (2006) studied SB-399885, a compound related to benzenesulfonamide, which displayed high affinity and selectivity for the 5-HT6 receptor and exhibited cognitive enhancing properties. This research suggests its potential use in treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Diuretic and Antihypertensive Agents Rahman et al. (2014) explored the synthesis of quinazoline derivatives containing a benzenesulfonamide moiety for their diuretic and antihypertensive properties. They found that specific compounds exhibited potent activity, indicating potential therapeutic applications in hypertension and related conditions (Rahman et al., 2014).

Nonlinear Optical Properties Ruanwas et al. (2010) synthesized and characterized compounds containing a benzenesulfonamide moiety for their nonlinear optical properties. This study demonstrates the potential of these compounds in optical limiting applications (Ruanwas et al., 2010).

Cyanation of C-H Bonds Chaitanya et al. (2013) employed N-cyano-N-phenyl-p-methylbenzenesulfonamide in a rhodium-catalyzed cyanation of chelation assisted C-H bonds, demonstrating a new method for synthesizing benzonitrile derivatives. This has implications for organic synthesis and drug development (Chaitanya et al., 2013).

Anti-HIV Integrase Activity Jiao et al. (2010) designed and synthesized styrylquinoline derivatives containing a benzenesulfonamide moiety to evaluate their potential as HIV-1 integrase inhibitors. Their findings contribute to the development of new therapeutic agents against HIV (Jiao et al., 2010).

Properties

IUPAC Name

N-[[4-(4-methylphenyl)-2-oxo-1H-quinolin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-16-11-13-17(14-12-16)22-19-9-5-6-10-21(19)25-23(26)20(22)15-24-29(27,28)18-7-3-2-4-8-18/h2-14,24H,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFKMBQUZDUJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)CNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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